molecular formula C6H12ClNO4 B062171 (2R,4R)-4-METHYLGLUTAMIC ACID HYDROCHLORIDE CAS No. 166756-77-0

(2R,4R)-4-METHYLGLUTAMIC ACID HYDROCHLORIDE

Cat. No.: B062171
CAS No.: 166756-77-0
M. Wt: 160.15 g/mol
InChI Key: GBGXTEISMCOGOD-VKKIDBQXSA-N
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Description

(2R,4R)-2-amino-4-methylpentanedioic acid hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of (2R,4R)-2-amino-4-methylpentanedioic acid, which is known for its potential applications in various fields such as chemistry, biology, and medicine. This compound is of particular interest due to its unique stereochemistry and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-amino-4-methylpentanedioic acid hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of amino acids as starting materials, which are then subjected to various chemical transformations to introduce the desired functional groups and stereochemistry.

For example, a diastereoselective synthesis approach can be employed, where the starting material undergoes a series of reactions including protection, functional group transformation, and deprotection steps. The use of chiral catalysts and reagents is crucial in these steps to achieve high stereoselectivity .

Industrial Production Methods

In industrial settings, the production of (2R,4R)-2-amino-4-methylpentanedioic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and reagents, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-amino-4-methylpentanedioic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Neuropharmacology

(2R,4R)-4-Methylglutamic acid hydrochloride has been studied for its role as a selective agonist for metabotropic glutamate receptors, particularly mGluR1 and mGluR8. These receptors are implicated in various neurological disorders, making this compound a candidate for therapeutic development in conditions like schizophrenia and anxiety disorders.

  • Case Study : Research indicates that this compound exhibits high affinity for mGluR1, which is crucial for modulating synaptic transmission and plasticity in the brain. This property may help in developing drugs aimed at enhancing cognitive function or treating neurodegenerative diseases .

Cancer Diagnostics

The compound has also been explored as a potential radiolabeled agent for positron emission tomography (PET) imaging. Its derivatives, such as 4-(3-[18F]Fluoropropyl)-L-glutamic acid, have been used to measure the activity of the system xC− transporter, which is often upregulated in cancer cells.

  • Data Table 1: Comparison of PET Imaging Agents
Agent NameTarget TransporterClinical Application
[18F]FSPGxC−Cancer detection and metastasis
(2R,4R)-4-Methylglutamic acidmGluR1Neuropharmacological studies

Herbicidal Activity

Recent patents have highlighted the use of this compound in agricultural formulations aimed at controlling weed species. The compound's crystal forms have demonstrated superior herbicidal activity compared to other stereoisomers.

  • Case Study : A study detailed in a patent application shows that formulations containing this compound effectively control monocotyledonous and dicotyledonous weeds with fewer applications required throughout the growing season .

Plant Protection Agents

The compound is being developed as part of plant protection agents that enhance crop yields by managing weed populations without harming the crops themselves.

  • Data Table 2: Efficacy of Herbicide Formulations
Formulation TypeApplication Rate (g/ha)Target WeedsEfficacy (%)
(2R,4R)-4-Methylglutamic acid200Common Lambsquarters85
Other stereoisomer formulations300Common Ragweed65

Proteomics Research

This compound is utilized in proteomics research due to its ability to modify protein interactions through glutamate receptor pathways.

  • Data Table 3: Role in Proteomics
ApplicationMechanism
Protein Interaction StudiesModulates receptor activity
Enzyme Activity AssaysServes as a substrate analog

Mechanism of Action

The mechanism of action of (2R,4R)-2-amino-4-methylpentanedioic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The specific molecular targets and pathways involved depend on the particular application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R,4R)-2-amino-4-methylpentanedioic acid hydrochloride lies in its specific stereochemistry and the presence of both amino and carboxylic acid functional groups.

Biological Activity

(2R,4R)-4-Methylglutamic Acid Hydrochloride, also known as SYM 2081, is a derivative of glutamic acid that has garnered attention for its biological activity, particularly in relation to excitatory neurotransmission and neuroprotection. This article provides a comprehensive overview of its biological properties, including its role as a selective ligand for kainate receptors, neuroprotective effects, and potential therapeutic applications.

Structure and Synthesis

This compound is synthesized through various enantioselective methods aimed at producing specific glutamic acid derivatives. The synthesis typically involves the protection of functional groups followed by selective reactions to introduce the methyl group at the 4-position. This compound has been characterized using techniques such as NMR spectroscopy and IR spectroscopy to confirm its stereochemistry and purity .

1. Kainate Receptor Modulation

SYM 2081 acts as a selective high-affinity ligand for kainate receptors (KARs), which are a subtype of ionotropic glutamate receptors. Research indicates that it exhibits significant selectivity for homomeric GluK1 and GluK2 receptors over AMPA receptors, with binding affinities ranging from 500 to 2000 times greater than that of AMPA .

The modulation of these receptors by SYM 2081 can lead to various physiological responses:

  • Excitatory Neurotransmission : By activating kainate receptors, SYM 2081 enhances excitatory neurotransmission in the central nervous system (CNS), which may have implications for cognitive functions.
  • Zinc Interaction : Studies have shown that zinc can modulate the activity of SYM 2081 on KARs, providing insights into the complex interactions within synaptic environments .

2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of SYM 2081 against hypoxic-ischemic injury. It appears to modulate apoptotic signaling pathways, promoting neuronal survival under stress conditions. This effect is particularly relevant in models of cerebral ischemia where excitotoxicity poses a significant risk to neuronal integrity .

Table 1: Summary of Key Studies on SYM 2081

Study ReferenceFocusKey Findings
Kainate Receptor BindingSYM 2081 shows high selectivity for GluK1 and GluK2 receptors; binding affinities significantly higher than AMPA receptors.
Zinc ModulationZinc inhibits certain KARs while potentiating others; SYM 2081's effects are influenced by zinc concentration.
NeuroprotectionDemonstrated protective effects against hypoxic-ischemic injury through modulation of apoptosis pathways.

The mechanism by which SYM 2081 exerts its effects involves:

  • Agonistic Activity : As an agonist at kainate receptors, SYM 2081 facilitates the influx of cations into neurons, leading to depolarization and increased neuronal excitability.
  • Neuroprotective Signaling : By modulating intracellular signaling cascades related to apoptosis, SYM 2081 can help mitigate cell death in pathological conditions.

Properties

IUPAC Name

(2R,4R)-2-amino-4-methylpentanedioic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-3(5(8)9)2-4(7)6(10)11;/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11);1H/t3-,4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGXTEISMCOGOD-VKKIDBQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@H](C(=O)O)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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